bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane
Description
"bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane" is a bis-triazole derivative characterized by two 1,2,4-triazole rings connected via a methane group. Each triazole moiety is substituted at position 5 with a 3,4-dichlorobenzylthio group and at position 4 with an ethyl group. The 3,4-dichlorobenzylthio substituent introduces strong electron-withdrawing and lipophilic properties, which may enhance binding to biological targets or influence solubility . The ethyl group at position 4 likely contributes to steric effects and conformational stability.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl4N6S2/c1-3-32-20(28-30-22(32)34-12-14-5-7-16(24)18(26)9-14)11-21-29-31-23(33(21)4-2)35-13-15-6-8-17(25)19(27)10-15/h5-10H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARPLIAAAMUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=NN=C(N3CC)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl4N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane is a derivative of 1,2,4-triazole and exhibits significant biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃Cl₂N₅S
- CAS Number : 618427-38-6
- Key Functional Groups : Triazole ring, thioether linkage with dichlorobenzyl group.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a range of biological activities. The specific activities of this compound include:
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Antifungal Activity :
- Triazole derivatives have been extensively studied for their antifungal properties. Compounds similar to this compound have shown effectiveness against various fungal strains.
- A study reported that related triazole compounds demonstrated significant inhibition against Candida albicans and Aspergillus species .
-
Antibacterial Activity :
- The compound's potential as an antibacterial agent has been highlighted in several studies. The presence of the dichlorobenzyl moiety may enhance its interaction with bacterial cell membranes.
- In vitro tests have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Research has indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, a related compound was found to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
- The mechanism is thought to involve the disruption of cellular processes critical for cancer cell survival.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antifungal Efficacy :
- A study conducted on various triazole derivatives showed that those with a similar structure to this compound exhibited potent antifungal activity. The mechanism was attributed to the inhibition of ergosterol synthesis in fungal membranes.
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Mechanism of Action in Cancer Cells :
- The anticancer effects were linked to the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their comparative features are summarized below:
Key Comparison Points
Linker Influence: The methane linker in the target compound provides a shorter and more rigid connection between triazole rings compared to the ethane-1,2-diyl linker in ’s compound . This rigidity may affect binding geometry in enzyme interactions.
Substituent Effects :
- Halogenated Groups : Both the target compound and 5i feature 3,4-dichlorobenzylthio groups, which enhance lipophilicity and may improve membrane permeability. In contrast, the brominated pyrimidine in ’s compound adds bulk but reduces electron density.
- N-Substituents : The ethyl group (target compound) vs. phenyl (5i ) vs. amine () alters steric hindrance and electronic profiles. Ethyl may offer better metabolic stability than phenyl .
Synthetic Pathways :
- The target compound’s synthesis likely involves thioether formation and bis-triazole coupling, similar to methods in and . For example, describes hydrazine-carbodithioate reactions to form triazole-thiadiazole hybrids, suggesting analogous routes for introducing thioether linkages .
Physical Properties: 5i has a melting point of 135–137°C, while the target compound’s m.p. is unreported. The dichlorobenzylthio group likely increases m.p. relative to non-halogenated analogues. Spectral data (e.g., ¹H NMR, MS) for 5i align with expectations for triazole derivatives, providing a benchmark for characterizing the target compound.
Biological Activity :
- ’s bis-triazole compound inhibits 15-LOX (a pro-inflammatory enzyme), suggesting the target compound may share similar activity due to structural homology.
- The absence of pyridine or pyrimidine moieties in the target compound (cf. 5i and ) could reduce off-target interactions compared to these analogues.
Q & A
Q. How can synthesis conditions for bis(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methane be optimized?
Methodological Answer:
- Reaction Parameters: Start with refluxing 4-amino-1,2,4-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, as demonstrated in triazole-thioether syntheses. Adjust reaction time (e.g., 4–6 hours) and molar ratios (1:1 for triazole:benzaldehyde derivatives) to maximize yield .
- Purification: Use medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane to isolate the product. Recrystallization in ethanol or acetonitrile can further improve purity .
- Validation: Confirm purity via melting point analysis (e.g., 171–173°C for analogous triazoles) and monitor by TLC (silica gel, UV detection) .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: Perform and NMR in deuterated DMSO or CDCl₃ to identify key signals:
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol, and analyze using ORTEP-3 to generate thermal ellipsoid models .
Advanced Research Questions
Q. How can contradictory NMR data between synthesized batches be resolved?
Methodological Answer:
- Variable Reaction Monitoring: Track intermediates using -NMR at different reaction stages (e.g., post-reflux vs. post-purification) to identify byproducts or unreacted starting materials .
- 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals, particularly for triazole ring protons and thioether linkages .
- Impurity Profiling: Use HPLC-MS to detect technological impurities (e.g., unreacted 3,4-dichlorobenzyl chloride) and correlate retention times with synthetic conditions .
Q. What strategies establish structure-activity relationships (SAR) for pharmacological properties?
Methodological Answer:
- Derivatization: Synthesize salts (e.g., morpholinium or 2-aminoethanol derivatives) to study how counterions modulate solubility and bioactivity. For example, 2-aminoethanol salts of triazole-thioethers showed enhanced actoprotective activity (22.88% in murine models) .
- Biological Assays: Test antiradical activity via DPPH scavenging assays (IC₅₀ values) and antibacterial activity using MIC determinations against Staphylococcus aureus .
- Substituent Effects: Compare ethyl vs. cyclopropyl groups at the triazole N4 position to assess steric/electronic impacts on target binding .
Q. How can thermodynamic characterization via hydrophilic interaction chromatography (HILIC) be applied?
Methodological Answer:
- Retention Studies: Analyze retention factor (k) vs. column temperature (25–45°C) to calculate thermodynamic parameters (ΔH°, ΔS°) using van’t Hoff plots. For triazole derivatives, entropy-driven retention is typical due to hydrophobic interactions .
- Mobile Phase Optimization: Use acetonitrile/water (70:30) with 0.1% formic acid to enhance peak symmetry and resolution of impurities .
Q. How can discrepancies in biological activity across structural analogs be addressed?
Methodological Answer:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of dichlorobenzyl vs. nitrobenzyl substituents against target enzymes like SecA .
- Hammett Analysis: Correlate substituent σ values (e.g., 3,4-dichloro vs. 4-fluoro) with bioactivity trends to identify electron-withdrawing/-donating effects .
- Metabolic Stability Tests: Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Methodological Notes
- Crystallographic Validation: Use ORTEP-3’s GUI to refine bond lengths and angles (e.g., C-S bond: 1.78–1.82 Å) and validate against Cambridge Structural Database entries .
- Purification Troubleshooting: If MPLC yields <50%, switch to preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 65:35) .
- Impurity Mitigation: For persistent byproducts, introduce scavenger resins (e.g., QuadraSil™ AP) during synthesis to trap unreacted aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
